![molecular formula C30H25ClN4O4 B2961515 N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1260708-39-1](/img/structure/B2961515.png)
N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzyloxyphenyl group, a chlorophenyl group, an oxadiazolyl group, and a dimethyloxopyridinyl group. These groups are connected by amide and acetamide linkages .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of aromatic rings (phenyl groups) and heterocycles (oxadiazole and pyridine rings) would contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the amide and acetamide groups could make it susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Photocleavage and Catalytic Reduction
- Photocleavage of NO Bonds : N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is related to 1,2,4-oxadiazolines, which have been found to undergo photocleavage of the N-O bond under mild conditions. This photocleavage results in the formation of acetamidines (Srimannarayana, Srivastava, & Clapp, 1970).
X-ray Powder Diffraction in Potential Pesticides
- Powder Diffraction of N-derivatives : The compound falls under the class of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, characterized by X-ray powder diffraction. These compounds are potential pesticides, and their structural details are critical for their effective application (Olszewska, Tarasiuk, & Pikus, 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Photovoltaic Efficiency and Ligand-Protein Interactions : Compounds similar to N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide have been studied for their photovoltaic efficiency and potential use as photosensitizers in dye-sensitized solar cells. Additionally, molecular docking studies have been performed to understand the binding interactions with specific proteins (Mary et al., 2020).
NMR Study of Novel Derivatives
- NMR Characterization : The compound belongs to a class of compounds that have been characterized using NMR techniques. This includes studying the structure and identifying various isomers and their properties, which is vital for understanding their chemical behavior and potential applications (Li Ying-jun, 2012).
Synthesis and Antitumor Activity
- Antitumor Activity : Similar compounds, specifically N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been synthesized and screened for their potential antitumor activity. These studies are crucial for the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Crystallography and Molecular Interactions
- Molecular Structure and Interactions : Studies on compounds structurally related to N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide have revealed their molecular structures and intermolecular interactions. This information is vital for understanding their potential as pharmaceuticals or other chemical applications (Boechat et al., 2011).
Future Directions
properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClN4O4/c1-19-16-20(2)35(30(37)27(19)29-33-28(34-39-29)22-8-10-23(31)11-9-22)17-26(36)32-24-12-14-25(15-13-24)38-18-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARKSTXIZNFATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide |
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